molecular formula C6H4BBrClFO2 B2865935 3-Bromo-5-chloro-4-fluorophenylboronic acid CAS No. 2377608-50-7

3-Bromo-5-chloro-4-fluorophenylboronic acid

Cat. No.: B2865935
CAS No.: 2377608-50-7
M. Wt: 253.26
InChI Key: KKFYHRPFULAKIH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is used as a reactant in the preparation of functionalized dihalophenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key is UVKKALLRVWTDOY-UHFFFAOYSA-N . The molecular weight is 253.26 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid is utilized in various synthesis and cross-coupling reactions, offering pathways to create novel compounds with potential pharmacological applications. For instance, it can be involved in Suzuki cross-coupling reactions to synthesize thiophene derivatives with varying substituents, leading to compounds with significant biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015). Similarly, its use in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones has been demonstrated, showcasing the acid's flexibility in creating complex organic structures (Sutherland & Gallagher, 2003).

Supramolecular Architecture

The compound also finds application in the study of supramolecular architecture, where its crystal structures and hydrates have been analyzed for understanding molecular interactions and packing. Research into 4-halophenylboronic acids, including this compound, highlights the role of C-H···X and Br···Br interactions in crystal packing, contributing to the knowledge of molecular assembly and design (Shimpi et al., 2007).

Mechanism of Fluorescence Quenching

In the realm of fluorescence studies, derivatives of phenylboronic acids, including those structurally related to this compound, have been used to explore the mechanisms of fluorescence quenching. These studies provide insights into static quenching mechanisms and the effects of different substituents on quenching parameters, contributing valuable information to the development of fluorescence-based sensors and assays (Geethanjali et al., 2015).

Halodeboronation Studies

Furthermore, research into the halodeboronation of aryl boronic acids, including this compound, has led to the development of scalable syntheses for compounds like 2-bromo-3-fluorobenzonitrile. These studies not only demonstrate the compound's utility in synthetic organic chemistry but also open up avenues for the synthesis of novel materials and pharmaceuticals (Szumigala et al., 2004).

Safety and Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

(3-bromo-5-chloro-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYHRPFULAKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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